

Advanced Determination of Pentyl 4-Nitrobenzoate in Environmental Matrices

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Compound of Interest

Compound Name: *Pentyl 4-nitrobenzoate*

CAS No.: 14309-42-3

Cat. No.: B3047659

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Strategies for Direct Monitoring & Derivatization-Based Analysis

Executive Summary & Strategic Rationale

Pentyl 4-nitrobenzoate (PNB), the pentyl ester of 4-nitrobenzoic acid, occupies a unique niche in environmental analytics.^[1] It appears in environmental samples through two primary vectors:

- **Direct Contamination:** As a semi-volatile organic compound (SVOC) released from industrial synthesis (pharmaceutical intermediates, liquid crystal manufacturing) or polymer degradation.
- **Analytical Artifact (Derivatization):** As a deliberately synthesized analyte used to determine trace levels of 4-nitrobenzoic acid (4-NBA)—a degradation product of TNT and hydrolysis product of various pesticides.^[1]

While methyl and ethyl esters are common derivatization targets, pentyl derivatization offers a critical advantage in complex matrices: **Chromatographic Shift**. By increasing the molecular weight, the analyte elutes later, shifting the signal away from the "chemical noise" of low-molecular-weight humic substances and solvent fronts that plague methyl-ester analysis.^[1]

This guide provides a dual-track protocol: Protocol A for direct quantification of PNB in industrial effluents, and Protocol B for using PNB as a surrogate to quantify 4-nitrobenzoic acid contamination.[1]

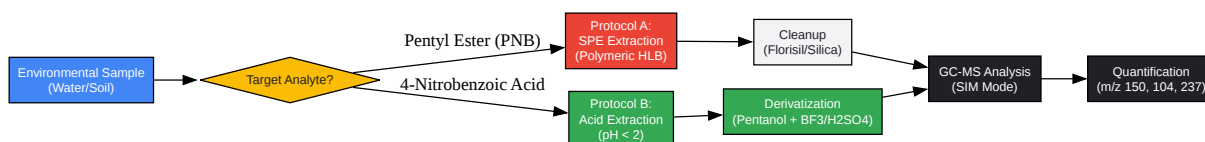
Physicochemical Profile & Target Properties

Understanding the molecule's behavior is the first step in method design. PNB is significantly more lipophilic than its acid precursor, facilitating high-efficiency extraction.[1]

Property	Value	Analytical Implication
CAS Number	14309-42-3	Unique identifier for library matching.[1]
Molecular Formula	C ₁₂ H ₁₅ NO ₄	Precursor ion for MS analysis.
Molecular Weight	237.25 g/mol	Target m/z for Mass Spec (Molecular Ion).
LogP (Octanol/Water)	~3.75 (Predicted)	Highly amenable to SPE (C18/HLB) and LLE.
Boiling Point	~330°C (Predicted)	Requires high-temperature GC column phase (e.g., 5% Phenyl).[1]
Solubility	Insoluble in water; Soluble in DCM, Acetone	Use organic solvents for elution/reconstitution.

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for analyzing PNB, distinguishing between direct analysis and the derivatization pathway.



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Figure 1: Analytical decision tree for **Pentyl 4-nitrobenzoate** determination.

Protocol A: Direct Determination in Water (Industrial Effluent)

Objective: Quantify PNB present as a pollutant. Matrix: Surface water, wastewater.

Step 1: Sample Preparation

- Collection: Collect 1 L of water in amber glass bottles. Add 50 mg sodium thiosulfate if residual chlorine is suspected.
- Filtration: Filter through 0.7 μm glass fiber filter to remove suspended solids (PNB may adsorb to particulates; analyze filter separately if needed).

Step 2: Solid Phase Extraction (SPE)

- Cartridge: Polymeric HLB (Hydrophilic-Lipophilic Balance), 200 mg / 6 mL.[1] Rationale: HLB sorbents retain neutral aromatics like PNB strongly without pH adjustment.
- Conditioning:
 - 5 mL Dichloromethane (DCM)
 - 5 mL Methanol (MeOH)
 - 5 mL HPLC-grade Water (Do not let cartridge dry).[1]
- Loading: Pass sample at 5–10 mL/min under vacuum.

- Washing: 5 mL 5% MeOH in Water (removes polar interferences). Dry cartridge under vacuum for 15 mins.
- Elution: Elute with 2 x 3 mL Dichloromethane (DCM).

Step 3: Concentration

- Evaporate eluate to near dryness under a gentle stream of Nitrogen (N₂) at 35°C.
- Reconstitution: Reconstitute in 1.0 mL Ethyl Acetate containing Internal Standard (e.g., d4-1,4-dichlorobenzene or fluoranthene-d10).

Protocol B: Derivatization of 4-Nitrobenzoic Acid

Objective: Analyze trace 4-nitrobenzoic acid by converting it to PNB. Mechanism: Acid-catalyzed Fischer Esterification.^[1]

Step 1: Extraction of the Acid

- Acidification: Adjust 1 L water sample to pH < 2 using 6M HCl. Rationale: Protonates the carboxylic acid (pK_a ~3.4), rendering it neutral and extractable.
- SPE: Use the same HLB cartridge as Protocol A.
- Elution: Elute with 5 mL Methanol (instead of DCM).

Step 2: The Pentyl Derivatization Reaction

- Reagent: Mix the methanolic eluate with 1 mL 1-Pentanol and 200 µL concentrated H₂SO₄ (or 14% BF₃ in Pentanol).
- Incubation: Heat at 70°C for 60 minutes in a sealed reaction vial.
 - Note: Pentanol acts as both reagent and solvent.
- Quenching & Extraction:
 - Add 2 mL 5% NaHCO₃ (neutralizes acid).
 - Add 2 mL Hexane. Vortex for 1 min.

- The PNB partitions into the upper Hexane layer.
- Transfer: Transfer the Hexane layer to a GC vial.

GC-MS Instrumental Parameters

System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

Parameter	Setting	Rationale
Column	DB-5MS UI (30m x 0.25mm x 0.25µm)	Standard non-polar phase separates aromatic esters well. [1]
Inlet	Splitless, 260°C	Maximizes sensitivity for trace environmental analysis.
Carrier Gas	Helium, 1.2 mL/min (Constant Flow)	Optimal linear velocity for MS resolution.
Oven Program	60°C (1 min) → 20°C/min → 180°C → 5°C/min → 280°C (3 min)	Slow ramp at 180–280°C resolves PNB from co-eluting matrix lipids.
Transfer Line	280°C	Prevents condensation of high-boiling PNB.[1]
Ion Source	EI, 230°C, 70 eV	Standard electron ionization.
Acquisition	SIM Mode (Selected Ion Monitoring)	See Ion Table below.

SIM Acquisition Table (Target Ions):

Ion (m/z)	Type	Origin/Fragment
150	Quantifier	[O ₂ N-C ₆ H ₄ -CO] ⁺ (Acylium ion, Base Peak).[1]
104	Qualifier	[C ₆ H ₄ -CO] ⁺ (Loss of NO ₂ from acylium).[1]
237	Qualifier	Molecular Ion [M] ⁺ (Weak abundance but specific).
120	Qualifier	[O ₂ N-C ₆ H ₄] ⁺

Quality Assurance & Self-Validation

To ensure E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness), the method must include these controls:

- Method Blank: Run a reagent blank (Pentanol + Acid + Hexane) to ensure the pentanol solvent is not contaminated with nitro-aromatics.[1]
- Surrogate Recovery: Spike samples with 4-nitrobenzoic acid-d₄ (for Protocol B) prior to extraction.[2] Recovery must fall between 70–130%.
- Linearity: Calibration curve (10 ng/L to 1000 ng/L) must have R² > 0.995.
- Carryover Check: Inject a solvent blank after the highest standard. PNB is "sticky"; ensure no ghost peaks appear.

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